4-Heptenal, (4Z)-
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Übersicht
Beschreibung
4-heptenal is a fatty aldehyde.
Biologische Aktivität
4-Heptenal, also known as (4Z)-4-heptenal, is an unsaturated aldehyde with the molecular formula C7H12O. It is primarily recognized for its role in food chemistry and its contribution to the flavor profiles of various products, particularly in aquatic foods. This compound has garnered attention for its biological activities, particularly its effects on olfactory receptors and its involvement in lipid oxidation processes.
4-Heptenal primarily interacts with olfactory receptors , which are responsible for the perception of smell. The binding of 4-heptenal to these receptors triggers a sensory response that contributes to the aroma profile of food products. This compound is particularly noted for its fishy odor, which can be undesirable in certain contexts, such as in frozen fish products where it contributes to off-flavors during storage .
Cellular Effects
Research indicates that 4-heptenal plays a significant role in biochemical reactions related to lipid oxidation. It is a product of the oxidative breakdown of fats, especially in fish, and is involved in flavor formation during the fermentation processes of various foods. The compound's presence can lead to the development of rancid flavors, impacting food quality and consumer acceptance.
Pharmacokinetics
As a flavoring agent, 4-heptenal is generally recognized as safe by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Its safety profile allows it to be used in various food products without significant health risks when consumed within established limits.
Flavor Profile Studies
A systematic review highlighted that volatile compounds like 4-heptenal significantly influence the flavor profiles of aquatic animals. The study emphasized the importance of understanding these compounds for developing innovative aquaculture strategies that minimize undesirable flavors while enhancing desirable ones .
Oxidative Stability Research
In studies examining lipid oxidation in fish oils, 4-heptenal was identified as a key marker for evaluating oxidative stability. Its formation during storage indicated the extent of lipid degradation, which is critical for maintaining the quality of fish products . The following table summarizes key findings from various studies:
Types of Reactions
4-Heptenal can undergo several chemical reactions:
- Oxidation: Converts to carboxylic acids or other oxidized derivatives.
- Reduction: Can yield alcohols.
- Substitution: Involves replacing functional groups with other groups.
Common Reagents and Conditions
- Oxidation Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Reduction Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Substitution Catalysts: Varies based on specific reactions.
Applications in Research
The compound has applications across several fields:
- Food Chemistry: Used extensively in flavor formulation and understanding rancidity.
- Atmospheric Chemistry: Studied for its reaction kinetics with atmospheric radicals, contributing to air quality assessments.
Eigenschaften
CAS-Nummer |
62238-34-0 |
---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(E)-hept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |
InChI-Schlüssel |
VVGOCOMZRGWHPI-ONEGZZNKSA-N |
SMILES |
CCC=CCCC=O |
Isomerische SMILES |
CC/C=C/CCC=O |
Kanonische SMILES |
CCC=CCCC=O |
Dichte |
0.843-0.855 |
Key on ui other cas no. |
6728-31-0 |
Physikalische Beschreibung |
slightly yellow liquid with a fatty, green odou |
Piktogramme |
Flammable; Irritant |
Löslichkeit |
soluble in alcohol and most fixed oils; insoluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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